5-(2-羟基苯基)环己烷-1,3-二酮

描述

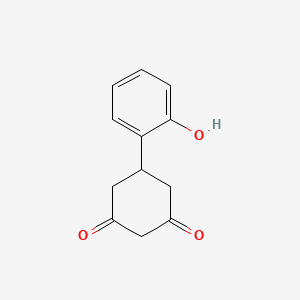

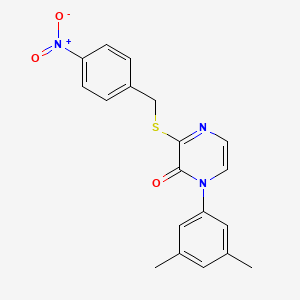

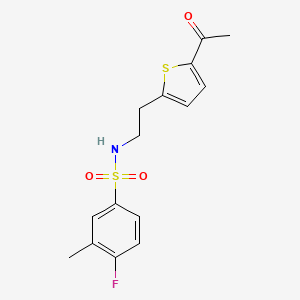

“5-(2-Hydroxyphenyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C12H12O3 . It is a derivative of cyclohexane-1,3-dione, which is a class of compounds known for their potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives, including “5-(2-Hydroxyphenyl)cyclohexane-1,3-dione”, involves various methods. One approach includes the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione. Another method involves the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule .Molecular Structure Analysis

The molecular structure of “5-(2-Hydroxyphenyl)cyclohexane-1,3-dione” is based on the cyclohexane-1,3-dione backbone . The compound has a hydroxyphenyl group attached, which imparts specific properties to the compound .科学研究应用

多组分合成

环己烷-1,3-二酮衍生物用于多组分反应,生成复杂的有机分子。例如,5-[(3-氟苯基)(2-羟基-6-氧代环己-1-烯-1-基)甲基]-6-羟基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮是通过羟醛-迈克尔加成反应合成的,展示了该化合物在创造具有潜在药物化学和材料科学意义的分子多样性方面的效用 (Barakat 等人,2016)。

结构研究和催化

环己烷-1,3-二酮衍生物的结构解析和晶体学提供了对分子几何结构和分子间相互作用的见解,这对于设计催化剂和功能材料至关重要。一个例子包括 4-(4-溴苯基)-1,7,7-三甲基-1,2,3,4,5,6,7,8-八氢喹唑啉-2,5-二酮的晶体结构分析,突出了该化合物在催化和材料应用中的潜力 (Candan 等人,2001)。

抗癌和抗菌研究

环己烷-1,3-二酮衍生物已被探索其抗癌和抗菌活性。对衍生自环己烷-1,3-二酮的杂环化合物的合成和细胞毒性研究揭示了对癌细胞系的显着细胞毒性,表明这些化合物作为抗癌剂的潜力 (Shaaban 等人,2014)。此外,环己烷-1,3-二酮衍生物已被评估其抗菌活性,显示出作为新型抗菌剂的希望 (Chinnamanayakar 等人,2019)。

环境与可持续化学

环己烷-1,3-二酮衍生物在环境化学和可持续性中也具有相关性。一项关于新型铜(II)二聚体与环己烷-1,3-二酮衍生物在环己烷和苯甲醇氧化中的催化活性的研究证明了它们在绿色化学应用中的效用 (Mahmudov 等人,2010)。

作用机制

Target of Action

It has been identified as a potential anti-tuberculosis agent , suggesting that its targets may be specific to the Mycobacterium tuberculosis bacterium.

Mode of Action

It has been found to exhibit specific anti-tuberculosis activity , indicating that it likely interacts with its targets in a way that inhibits the growth or survival of Mycobacterium tuberculosis.

Biochemical Pathways

Given its anti-tuberculosis activity , it is likely that it impacts pathways essential to the life cycle of Mycobacterium tuberculosis.

Result of Action

Its identified anti-tuberculosis activity suggests that it likely results in the inhibition of mycobacterium tuberculosis growth or survival .

属性

IUPAC Name |

5-(2-hydroxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,8,15H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWFKQHAFREZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958485.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2958488.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2958489.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2958490.png)

![1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane](/img/structure/B2958495.png)

![2,4-Dimethylpyrimido[1,2-b]indazole](/img/structure/B2958499.png)